molecular formula C20H16N2OS2 B2798524 2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-08-9

2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine

Cat. No. B2798524
CAS RN: 478030-08-9
M. Wt: 364.48
InChI Key: IPBAMPUCNBCJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine (ASMBT) is an organosulfur compound that has been studied for its potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. It has a wide range of chemical and biological activities, making it a promising candidate for further research and development. ASMBT is a heterocyclic compound that contains both sulfur and nitrogen atoms and is synthesized from a variety of chemical precursors.

Scientific Research Applications

Synthesis and Potential Applications

  • Antileukemic Agents : A study by El-Telbany & Hutchins (1985) discussed the synthesis of a series of [1]benzothieno[3,2-d]pyrimidine derivatives as potential antileukemic agents (El-Telbany & Hutchins, 1985).

  • Antimicrobial Agents : Soliman et al. (2009) synthesized tetrahydrobenzothienopyrimidine derivatives, demonstrating their potential as antimicrobial agents (Soliman et al., 2009).

  • Molecular Docking and Fluorescence in Anti-inflammatory Research : Barone et al. (2014) studied benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives for their anti-inflammatory properties and potential as fluorescent probes for cancer cells expressing the COX-2 enzyme (Barone et al., 2014).

  • Synthesis of Novel Heterocycles for Platelet Aggregation Inhibition : Okuda et al. (2013) synthesized [1]benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines, evaluating their potential to inhibit platelet aggregation (Okuda et al., 2013).

  • Electronic Aspects in Heterocyclic Compounds : A study by Gajda et al. (2015) focused on the synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, discussing their properties related to π-electron delocalization effects (Gajda et al., 2015).

  • Antifungal Activities : Konno et al. (1989) synthesized thieno[2,3-d]pyrimidine derivatives, assessing their antifungal activities against various pathogens (Konno et al., 1989).

  • Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Khalifa & Al-Omar (2014) evaluated 2-thioxopyrimidin-4(1H)-one derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing their anti-HIV-1 activities (Khalifa & Al-Omar, 2014).

properties

IUPAC Name

4-(2-methylphenoxy)-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-3-12-24-20-21-17-14-9-5-7-11-16(14)25-18(17)19(22-20)23-15-10-6-4-8-13(15)2/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBAMPUCNBCJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC3=C2SC4=CC=CC=C43)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine

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